molecular formula C10H13F2N5 B11735960 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11735960
M. Wt: 241.24 g/mol
InChI Key: GNVSMLLHYWWLTA-UHFFFAOYSA-N
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Description

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a difluoromethyl group and two pyrazole rings, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a difluoromethylation reaction. This can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Coupling of Pyrazole Rings: The final step involves the coupling of two pyrazole rings through a methylation reaction. This is typically done using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the difluoromethyl group, converting it to a methyl group. This can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole rings. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl-substituted pyrazole derivatives.

    Substitution: Formation of halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins.

    Medicine: Explored for its potential therapeutic applications, including antifungal and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds with target proteins, thereby increasing its binding affinity. The pyrazole rings provide a rigid framework that allows for specific interactions with enzyme active sites. This compound is known to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide
  • 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole
  • N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine

Uniqueness

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine is unique due to the presence of both difluoromethyl and dimethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the dimethyl groups increase its hydrophobicity and binding affinity to target proteins. This combination of features makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H13F2N5

Molecular Weight

241.24 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C10H13F2N5/c1-7-5-9(15-16(7)2)13-6-8-3-4-14-17(8)10(11)12/h3-5,10H,6H2,1-2H3,(H,13,15)

InChI Key

GNVSMLLHYWWLTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=NN2C(F)F

Origin of Product

United States

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